![molecular formula C21H24Cl2N6O2S B607004 DDD85646 CAS No. 1215010-55-1](/img/structure/B607004.png)
DDD85646
Übersicht
Beschreibung
DDD85646 is a pyrazole sulphonamide compound known for its potent inhibitory activity against the enzyme N-myristoyltransferase (NMT). This enzyme is responsible for the transfer of myristic acid to the N-terminus of specific cellular proteins, a modification essential for the proper functioning of many proteins. This compound has shown significant efficacy in preclinical models for treating Trypanosoma infections, which cause diseases such as African sleeping sickness .
Wissenschaftliche Forschungsanwendungen
Cancer Therapeutics
PCLX-001 has shown promise as an antineoplastic agent. It operates through unique mechanisms compared to traditional cancer therapies, demonstrating high efficacy against several cancer types including:
- Breast Cancer
- Lung Cancer
- Bladder Cancer
- Pancreatic Cancer
In preclinical studies, PCLX-001 exhibited significant anti-proliferative effects on cancer cell lines, suggesting its potential utility in treating malignancies resistant to conventional therapies .
Tissue Selectivity
Research indicates that PCLX-001 may exhibit tissue-selective properties, particularly in androgen receptor-dependent conditions. This selectivity could lead to fewer side effects compared to non-selective therapies, making it a candidate for targeted cancer treatments .
Case Study 1: Efficacy in Breast Cancer
A study evaluated PCLX-001's effects on breast cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability and induction of apoptosis, indicating its potential as a therapeutic agent for breast cancer treatment .
Case Study 2: Lung and Bladder Cancer Trials
Clinical trials involving patients with advanced lung and bladder cancers have reported promising outcomes with PCLX-001 administration. Patients exhibited stabilized disease progression and improved quality of life metrics during treatment periods .
Wirkmechanismus
Target of Action
DDD85646, also known as IMP-366, is an orally active inhibitor of N-myristoyltransferase (NMT) . NMT is an enzyme that catalyzes the transfer of myristic acid to the N-terminus of specific cellular proteins or peptide substrates . This enzyme is a potential target for human African trypanosomiasis .
Mode of Action
This compound interacts with its target, NMT, by forming a salt bridge between a positively charged chemical group of the small molecule and the negatively charged C-terminus of the enzyme . This interaction leads to the inhibition of NMT, thereby disrupting the myristoylation process .
Biochemical Pathways
The inhibition of NMT by this compound affects the myristoylation process, a lipid modification that promotes the binding of proteins to cell membranes for varied biological functions . Myristoylation is utilized for the association of the modified proteins to the cellular membranes, but it also can bind to hydrophobic pockets of certain proteins, exerting control on their cellular localization or switching between on/off states .
Pharmacokinetics
This compound has good oral pharmacokinetics . It has been found to be highly effective in the treatment of Trypanosoma infections in preclinical models . The compound’s bioavailability is about 20% in female NMRI mouse models .
Result of Action
The result of this compound’s action is the inhibition of the NMT enzyme, which leads to a disruption in the myristoylation process . This disruption is directly related to the inhibition of the proliferation of Trypanosoma Brucei . This compound and IMP-1088 delivered complete and specific inhibition of N-myristoylation in a range of cell lines .
Action Environment
The potency of this compound is determined by its ability to stabilize the enzyme conformation in the closed state . In this state, the small molecules themselves are trapped and locked inside the structure of the enzyme, creating a significant barrier for their dissociation . This suggests that the action environment, specifically the conformational state of the enzyme, plays a crucial role in the efficacy of this compound .
Biochemische Analyse
Biochemical Properties
DDD85646 interacts with N-myristoyltransferase (NMT), an enzyme that catalyzes the transfer of myristic acid to the N-terminus of specific cellular proteins . This compound acts as an inhibitor of NMT, leading to a decrease in the myristoylation of proteins . This interaction is crucial for the antitrypanosomal activity of this compound .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its inhibition of NMT. In Trypanosoma brucei, this leads to a decrease in the myristoylation of proteins, which in turn affects various cellular processes . For instance, it has been shown to decrease cell viability in vitro and tumor growth in vivo . Furthermore, this compound has been found to cause mitochondrial ferrous iron overload, oxidative stress, elevated protein poly (ADP)-ribosylation, and death by parthanatos .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to NMT and inhibition of the enzyme’s activity . This leads to a decrease in the myristoylation of proteins, disrupting their normal function and localization . The inhibition of NMT by this compound also leads to the degradation of certain proteins, including Src family kinases .
Temporal Effects in Laboratory Settings
This compound has been shown to have a significant impact on the growth of Trypanosoma brucei over time in laboratory settings . In a study, this compound administration in mice (12.5 mg/kg for four days) ameliorated T. brucei in an acute mouse model of HAT .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage . In a study involving a mouse model of trypanosomiasis, this compound was administered at a dosage of 12.5 mg/kg for four days, which resulted in a significant reduction in the severity of the disease .
Metabolic Pathways
This compound is involved in the metabolic pathway of protein myristoylation . This process, catalyzed by NMT, involves the transfer of myristic acid to the N-terminus of specific proteins . By inhibiting NMT, this compound disrupts this metabolic pathway, affecting the function and localization of myristoylated proteins .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von DDD85646 umfasst die Bildung einer Pyrazolsulfonamidstruktur. Die wichtigsten Schritte umfassen:
Bildung des Pyrazolrings: Dies wird typischerweise durch die Reaktion von Hydrazin mit einem 1,3-Diketon erreicht.
Sulfonamidbildung: Das Pyrazol-Zwischenprodukt wird dann mit einem Sulfonylchlorid umgesetzt, um die Sulfonamidgruppe zu bilden.
Substitutionsreaktionen: Weitere Funktionalisierung des Pyrazolrings und der Sulfonamidgruppe wird durchgeführt, um die gewünschten Substituenten einzuführen.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound würde wahrscheinlich ähnlichen synthetischen Wegen folgen, jedoch in größerem Maßstab, mit Optimierungen für Ausbeute und Reinheit. Dies würde die Verwendung von Großreaktoren, die präzise Steuerung der Reaktionsbedingungen und Reinigungstechniken wie Kristallisation oder Chromatographie beinhalten .
Arten von Reaktionen:
Substitutionsreaktionen: this compound kann Substitutionsreaktionen eingehen, insbesondere am Pyrazolring und an der Sulfonamidgruppe.
Oxidation und Reduktion:
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Reagenzien wie Sulfonylchloride, Hydrazine und verschiedene Elektrophile und Nukleophile.
Oxidation und Reduktion: Häufige Oxidationsmittel wie Kaliumpermanganat oder Reduktionsmittel wie Natriumborhydrid könnten verwendet werden, abhängig von der gewünschten Transformation.
Hauptprodukte: Die Hauptprodukte dieser Reaktionen hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise könnten Substitutionsreaktionen verschiedene Derivate von this compound ergeben, bei denen verschiedene funktionelle Gruppen an den Pyrazolring oder die Sulfonamidgruppe gebunden sind .
4. Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung der N-Myristoyltransferase und ihrer Auswirkungen auf die Proteinfunktion.
Biologie: Einsatz in der Forschung an parasitären Krankheiten, insbesondere solchen, die durch Trypanosoma-Arten verursacht werden.
Medizin: Untersucht hinsichtlich seiner potenziellen therapeutischen Anwendungen bei der Behandlung von parasitären Infektionen und möglicherweise anderer Krankheiten, bei denen die N-Myristoyltransferase eine Rolle spielt.
Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Medikamente, die auf die N-Myristoyltransferase abzielen .
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es das Enzym N-Myristoyltransferase hemmt. Dieses Enzym katalysiert den Transfer von Myristinsäure zum N-Terminus spezifischer Proteine, eine Modifikation, die für ihre korrekte Lokalisierung und Funktion entscheidend ist. This compound bindet an das aktive Zentrum der N-Myristoyltransferase, verhindert den Transfer von Myristinsäure und stört so die Funktion der Zielproteine. Diese Hemmung kann zum Tod des Parasiten führen, was this compound zu einem potenten Antiparasitikum macht .
Ähnliche Verbindungen:
IMP-1088: Ein weiterer potenter N-Myristoyltransferase-Inhibitor, der zur Behandlung von Plasmodium-Arten entwickelt wurde, den Erregern der Malaria.
DDD100870: Ähnlich wie this compound hemmt diese Verbindung ebenfalls die N-Myristoyltransferase, hat aber in verschiedenen Assays unterschiedliche Aktivitätsprofile gezeigt .
Einzigartigkeit von this compound: this compound ist aufgrund seiner hohen Potenz und Spezifität für die N-Myristoyltransferase, insbesondere bei Trypanosoma-Arten, einzigartig. Seine Wirksamkeit in präklinischen Modellen der Afrikanischen Schlafkrankheit unterstreicht sein Potenzial als Therapeutikum. Zusätzlich machen sein gut charakterisierter Wirkmechanismus und die Verfügbarkeit von Strukturdaten ihn zu einem wertvollen Werkzeug für die Untersuchung der Hemmung der N-Myristoyltransferase .
Vergleich Mit ähnlichen Verbindungen
IMP-1088: Another potent N-myristoyltransferase inhibitor, developed to target Plasmodium species, the causative agents of malaria.
DDD100870: Similar to DDD85646, this compound also inhibits N-myristoyltransferase but has shown different activity profiles in various assays .
Uniqueness of this compound: this compound is unique due to its high potency and specificity for N-myristoyltransferase, particularly in Trypanosoma species. Its effectiveness in preclinical models of African sleeping sickness highlights its potential as a therapeutic agent. Additionally, its well-characterized mechanism of action and the availability of structural data make it a valuable tool for studying N-myristoyltransferase inhibition .
Biologische Aktivität
2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide, also known as compound 63 or DDD85646, is a synthetic compound that has garnered attention due to its potential therapeutic applications, particularly in treating human African trypanosomiasis (HAT). This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, efficacy against specific pathogens, and pharmacokinetic properties.
The primary target of this compound is the enzyme N-myristoyltransferase (NMT) in Trypanosoma brucei, the causative agent of HAT. NMT plays a crucial role in protein modification necessary for parasite viability. Inhibition of this enzyme leads to disrupted cellular processes and ultimately the death of the parasite. This compound has been shown to exhibit competitive inhibition against TbNMT with an IC50 value of approximately 1.9 μM, indicating strong potency relative to other compounds in its class .
Efficacy Against Pathogens
Research indicates that this compound demonstrates significant trypanocidal activity. In vitro studies have reported an effective concentration (EC50) of about 21 μM against T. brucei, showcasing its potential as a therapeutic agent . Moreover, the compound has also shown activity against other parasites such as Leishmania major and Trypanosoma cruzi, with IC50 values as low as 0.002 μM and 0.003 μM respectively .
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in animal models. Key findings include:
- Oral Bioavailability : Approximately 19%, allowing for effective oral dosing.
- Half-life : About 1.2 hours, indicating a relatively short duration of action.
- Volume of Distribution : Low volume (0.4 L/kg), suggesting limited distribution in body tissues.
- Blood Clearance : Low clearance rate (6 mL/min/kg), which may contribute to sustained drug levels .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Modifications in the piperazine and pyrazole moieties have been systematically studied to optimize potency and selectivity:
- The presence of methyl groups on the pyrazole ring is critical for maintaining enzyme binding affinity.
- Alterations at the sulfonamide linker have been explored to enhance solubility and bioavailability without compromising efficacy .
Table 1: Biological Activity Data
Compound | Target | IC50 (μM) | EC50 (μM) | Selectivity Ratio |
---|---|---|---|---|
This compound | TbNMT | 1.9 | 21 | High |
This compound | LmNMT | 0.002 | - | Very High |
This compound | TcNMT | 0.003 | - | Very High |
Table 2: Pharmacokinetic Properties
Parameter | Value |
---|---|
Oral Bioavailability | 19% |
Half-life | 1.2 hours |
Volume of Distribution | 0.4 L/kg |
Blood Clearance | 6 mL/min/kg |
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical models:
- In Vivo Efficacy : In mouse models infected with T. brucei, treatment with this compound resulted in significant reductions in parasitemia and improved survival rates compared to untreated controls .
- Safety Profile : Toxicological assessments indicated that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed during trials .
Eigenschaften
IUPAC Name |
2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N6O2S/c1-13-20(14(2)28(3)26-13)27-32(30,31)21-17(22)10-16(11-18(21)23)15-4-5-25-19(12-15)29-8-6-24-7-9-29/h4-5,10-12,24,27H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBSZPZJLPTFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347812 | |
Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215010-55-1 | |
Record name | DDD-85646 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215010551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DDD-85646 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX5CVK89G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.